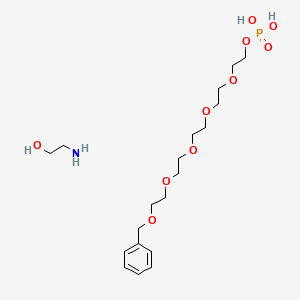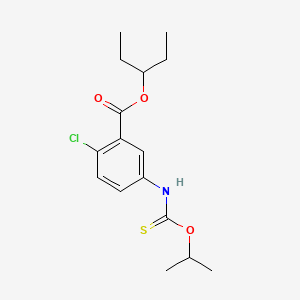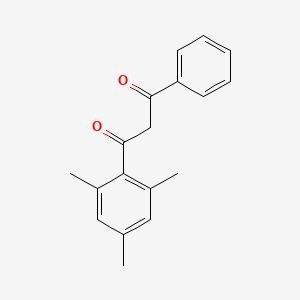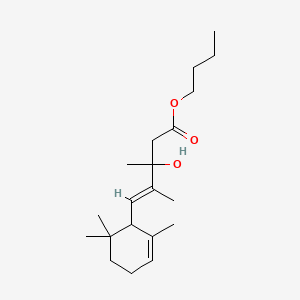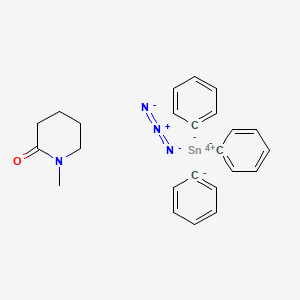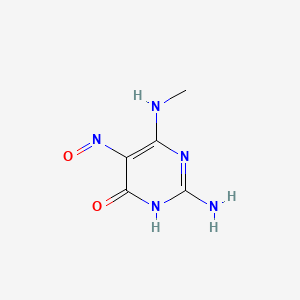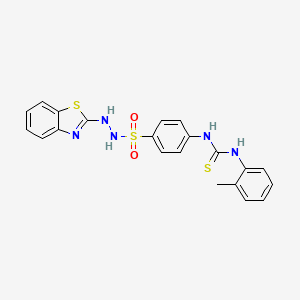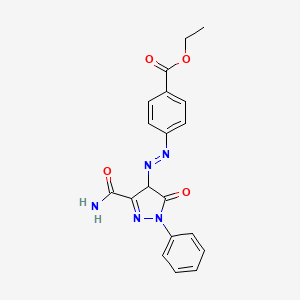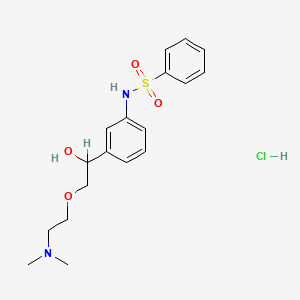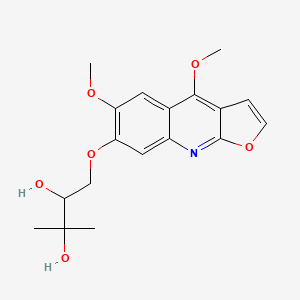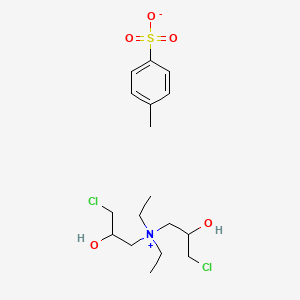
Bis(3-chloro-2-hydroxypropyl)diethylammonium toluene-p-sulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(3-chloro-2-hydroxypropyl)diethylammonium toluene-p-sulphonate is a chemical compound with the molecular formula C10H22Cl2NO2.C7H7O3S . It is known for its unique structure, which includes both chloro and hydroxy functional groups, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
The synthesis of Bis(3-chloro-2-hydroxypropyl)diethylammonium toluene-p-sulphonate typically involves the reaction of diethylamine with epichlorohydrin in the presence of a suitable catalyst . The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous flow processes to maximize yield and efficiency .
Chemical Reactions Analysis
Bis(3-chloro-2-hydroxypropyl)diethylammonium toluene-p-sulphonate undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can undergo reduction reactions to form alcohols or amines.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Bis(3-chloro-2-hydroxypropyl)diethylammonium toluene-p-sulphonate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Bis(3-chloro-2-hydroxypropyl)diethylammonium toluene-p-sulphonate involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with nucleophilic sites on these targets, leading to changes in their activity or function. The pathways involved may include inhibition of enzyme activity or alteration of protein-protein interactions .
Comparison with Similar Compounds
Bis(3-chloro-2-hydroxypropyl)diethylammonium toluene-p-sulphonate can be compared with other similar compounds such as:
Bis(2-chloroethyl)amine: Known for its use in chemical synthesis and as a precursor to other compounds.
Bis(3-chloro-2-hydroxypropyl)amine: Similar in structure but lacks the diethylammonium group, leading to different reactivity and applications.
Toluene-p-sulphonate derivatives: These compounds share the toluene-p-sulphonate group but differ in their other functional groups, affecting their chemical behavior and uses.
The uniqueness of this compound lies in its combination of chloro, hydroxy, and diethylammonium groups, which provide a versatile platform for various chemical reactions and applications .
Properties
CAS No. |
85005-94-3 |
|---|---|
Molecular Formula |
C17H29Cl2NO5S |
Molecular Weight |
430.4 g/mol |
IUPAC Name |
bis(3-chloro-2-hydroxypropyl)-diethylazanium;4-methylbenzenesulfonate |
InChI |
InChI=1S/C10H22Cl2NO2.C7H8O3S/c1-3-13(4-2,7-9(14)5-11)8-10(15)6-12;1-6-2-4-7(5-3-6)11(8,9)10/h9-10,14-15H,3-8H2,1-2H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |
InChI Key |
ASQPAZOHJBRJBC-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+](CC)(CC(CCl)O)CC(CCl)O.CC1=CC=C(C=C1)S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


